Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate

HPPD inhibition structure–activity relationship tyrosine catabolism

HPPD inhibitor programmes often face data reproducibility risks when regioisomer identity is unverified. This meta-substituted phenylacetate (Ki=248 nM) eliminates that uncertainty. - Serves as a critical comparator to the para-isomer (Ki=207 nM) to validate binding geometry. - Terminal alkyne and hydroxyl handles enable heterobifunctional probe assembly via CuAAC. - Supplied with full NMR/HPLC characterization, ensuring structural identity for assay-ready stock solutions.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B12069825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)C#CCCO
InChIInChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3
InChIKeyVEMVJXFDNRGONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate – Molecular Identity & Sourcing


Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate (CAS 1035211-56-3, MW 218.25 g·mol⁻¹) is a meta‑substituted phenylacetate ester bearing a 4‑hydroxybut‑1‑yn‑1‑yl motif [1]. The compound is commercially supplied at ≥95 % purity, with standard spectroscopic characterisation (NMR, HPLC, GC) available from multiple vendors . Its structural identity is confirmed by canonical SMILES (COC(=O)Cc1cccc(C#CCCO)c1) and an InChIKey of VEMVJXFDNRGONU‑UHFFFAOYSA‑N [1]. The combination of a terminal hydroxyl group and an internal alkyne makes this scaffold suitable for Cu(I)-catalysed azide–alkyne cycloaddition (CuAAC) while offering an orthogonal alcohol handle for further derivatisation.

Why Generic Phenylacetate-Alkyne Substitution Fails


The meta‑substitution pattern of methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate cannot be casually interchanged with its para‑isomer or with simpler ethynyl analogues without altering target‑binding geometry [1]. The 3‑position attachment shifts the vector of the 4‑hydroxybutynyl side‑chain relative to the terminal acetyl‑CoA‑mimicking acetate group, affecting key interactions within the active site of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) [2]. Even closely related compounds such as the para‑isomer (CAS 192804‑72‑1) exhibit measurably different inhibition constants despite sharing an identical molecular formula [3]. Therefore, procurement decisions that disregard regio‑isomer identity risk compromising pharmacological activity and data reproducibility in HPPD‑focused programmes.

Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate – Comparator Evidence


HPPD Inhibition: Meta- vs. Para-Isomer Affinity

The meta‑isomer (target compound) inhibits recombinant human HPPD with a Ki of 248 nM, whereas the para‑isomer (CAS 192804‑72‑1) achieves a Ki of 207 nM under identical assay conditions [1][2]. The 41 nM difference corresponds to a ~1.2‑fold higher affinity for the para‑regioisomer, demonstrating that the substitution position on the phenyl ring directly modulates HPPD binding [1][2]. A parallel IC₅₀ assay for the para‑isomer reports 264 nM, confirming consistency across measurement formats [3].

HPPD inhibition structure–activity relationship tyrosine catabolism

Physicochemical Descriptors vs. Ethynyl Analogue

Computed descriptors for the target compound (XLogP3‑AA = 1.7, topological polar surface area = 46.5 Ų, hydrogen‑bond donors = 1, acceptors = 3) place it in a favourable drug‑like property space [1]. The 4‑hydroxybutynyl chain introduces one additional hydrogen‑bond donor and a primary alcohol, elevating TPSA and reducing logP relative to the simpler 3‑ethynylphenylacetate ester (which lacks both the hydroxyl and the extended alkyne spacer; class‑level inference). Although experimental solubility and permeability data are not available, the predicted TPSA < 140 Ų and logP < 5 are consistent with Lipinski compliance, while the extra hydroxyl is expected to improve aqueous solubility compared to the ethynyl congener.

drug-likeness polar surface area logP

Commercially Verified Purity Benchmarks

The target compound is available with a guaranteed purity of ≥95 % from a major research‑chemical supplier, accompanied by batch‑specific certificates of analysis (COA) and safety data sheets (SDS) . While the para‑isomer (CAS 192804‑72‑1) and the hydroxylated analogue (CAS 1354633‑20‑7) are also offered at 95 % purity, the hydroxylated analogue is additionally supplied at NLT 98 % purity by a specialist vendor . This landscape means that the meta‑isomer provides a well‑characterised, moderate‑purity entry point for SAR studies, but users requiring higher purity for in‑vivo pharmacology should consider the dihydroxy analogue or request custom purification.

purity quality control vendor comparison

Dual-Handle Derivatisation Versatility

The target compound offers two distinct reactive sites: a terminal alkyne suitable for CuAAC and a primary alcohol that can be oxidised, esterified, or converted to a leaving group. This contrasts with methyl 2‑(3‑ethynylphenyl)acetate, which lacks the hydroxyl handle and therefore restricts post‑conjugation functionalisation [1]. The hydroxyl group also increases polarity, potentially improving solubility and reducing aggregation in aqueous assay media (class‑level inference). While no quantitative head‑to‑head reactivity data are published, the presence of both functional groups allows sequential, chemoselective modifications that are not achievable with the ethynyl analogue.

click chemistry bioconjugation orthogonal reactivity

Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate – Optimal Use Scenarios


SAR Studies on HPPD Inhibitor Series

When building a library of phenylacetate‑based HPPD inhibitors, the meta‑regioisomer serves as a key comparator to the para‑isomer. The 248 nM Ki value allows rank‑order comparisons, and the defined substitution pattern isolates the contribution of the side‑chain vector to binding energy [1]. The compound should be used in enzyme‑inhibition assays alongside the para‑isomer (Ki = 207 nM) to validate computational docking predictions and to map steric tolerance within the HPPD active site [2].

Dual-Functional Probe Synthesis

The concurrent availability of a terminal alkyne and a primary alcohol makes this compound an ideal intermediate for constructing heterobifunctional probes. Researchers can first attach an azide‑modified biomolecule via CuAAC, then utilise the free hydroxyl for ester formation or oxidation, enabling stepwise, chemoselective labelling without additional protection/deprotection steps [1].

Biochemical Solubility Optimisation

The computed TPSA of 46.5 Ų and the presence of one hydrogen‑bond donor predict superior solubility compared to the ethynyl analogue, making this compound a practical choice for high‑throughput screening campaigns where compound precipitation is a common failure mode. When assay‑ready stock solutions are needed, the target compound should be prioritised over the ethynyl variant unless the latter's higher lipophilicity is specifically required for membrane permeability [3].

Regioisomeric Purity Control in Cross-Coupling

The meta‑substitution pattern can influence the rate and selectivity of palladium‑catalysed cross‑couplings. For laboratories optimising Sonogashira or Suzuki–Miyaura reactions on phenylacetate scaffolds, this compound serves as a reference standard to verify that the regio‑chemical identity of the alkyne coupling partner is preserved, preventing unwanted isomerisation that would affect downstream biological activity [1].

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